N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, diphenylethyl moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-1,2-diphenylethanol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce sulfinamide or sulfide derivatives.
Scientific Research Applications
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-chlorobenzenesulfonamide
- N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-nitrobenzenesulfonamide
Uniqueness
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methyl group on the benzenesulfonamide moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(1R,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21+/m0/s1 |
InChI Key |
UOPFIWYXBIHPIP-LEWJYISDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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